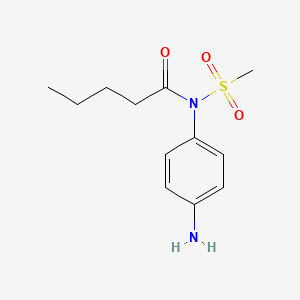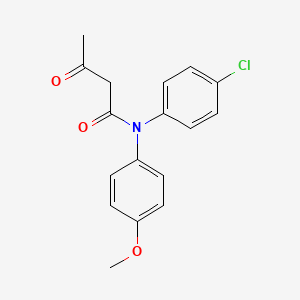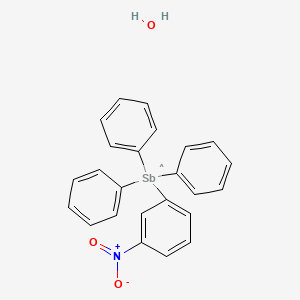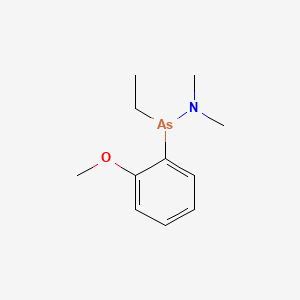
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-: is a chemical compound with a unique structure that includes 32 bonds, 14 non-hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) bond . The compound consists of 18 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Analyse Des Réactions Chimiques
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic ring or the amide group.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds. In biology, it may be used in studies involving arsenic-containing compounds and their effects on biological systems. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form bonds with specific biomolecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved
Propriétés
Numéro CAS |
61130-99-2 |
|---|---|
Formule moléculaire |
C11H18AsNO |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
N-[ethyl-(2-methoxyphenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H18AsNO/c1-5-12(13(2)3)10-8-6-7-9-11(10)14-4/h6-9H,5H2,1-4H3 |
Clé InChI |
HPPQLFVCYCKXEH-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


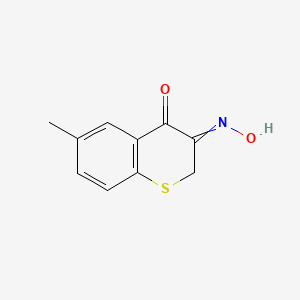

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
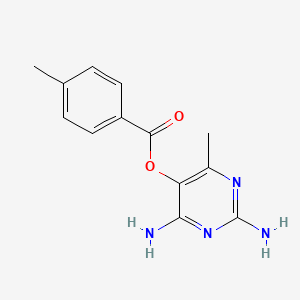
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
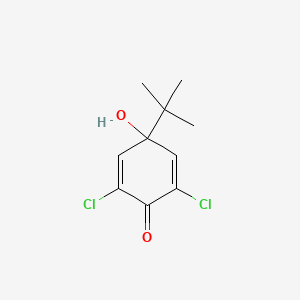
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
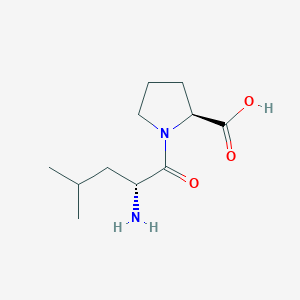

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
